molecular formula C17H12FNO3 B4961835 {4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid

{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid

Cat. No.: B4961835
M. Wt: 297.28 g/mol
InChI Key: OPEODDCRPWASHA-ZSOIEALJSA-N
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Description

{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid is an organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a phenoxyacetic acid moiety

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-15-3-1-2-13(9-15)14(10-19)8-12-4-6-16(7-5-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEODDCRPWASHA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl group.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with the ethenyl intermediate.

    Fluorination: The fluorophenyl group is incorporated through a halogen exchange reaction, where a fluorine source reacts with a halogenated phenyl compound.

    Phenoxyacetic Acid Formation: Finally, the phenoxyacetic acid moiety is formed through an esterification reaction, where phenol reacts with chloroacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano or fluorine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols.

Scientific Research Applications

{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    {4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}acetic acid: Similar structure but with a different position of the fluorine atom.

    {4-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]phenoxy}acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    {4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy}acetic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of the cyano group, fluorophenyl group, and phenoxyacetic acid moiety in {4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.

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